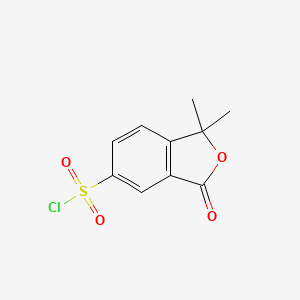
1,1-Dimethyl-3-oxo-1,3-dihydroisobenzofuran-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a compound with the molecular weight of 242.17 . It is a solid substance stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is dimethyl 3-oxo-1,3-dihydro-2-benzofuran-1-ylphosphonate . The InChI code for this compound is 1S/C10H11O5P/c1-13-16(12,14-2)10-8-6-4-3-5-7(8)9(11)15-10/h3-6,10H,1-2H3 .Physical and Chemical Properties Analysis
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is a solid substance stored under an inert atmosphere at 2-8°C . Its molecular weight is 242.17 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Stereoselective Synthesis
Utilized in stereoselective synthesis of sulfonated 1,3-dihydroisobenzofurans through radical multicomponent reactions, providing diverse substituents and complete stereoselectivity under mild conditions (Shi et al., 2019).
Generation of Sulfene
Acts as a reactive dehydrating agent in generating sulfene (thioformaldehyde dioxide) for cycloaddition reactions, leading to various sulfur-containing compounds (Prajapati et al., 1993).
Decarboxylation Studies
Used to study the decarboxylation of salts in the presence of α,β-unsaturated ketones, contributing to understanding reaction mechanisms and synthetic pathways (Janowski & Prager, 1985).
Catalytic Applications
Applied in the synthesis of various organic compounds, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, demonstrating its utility as a catalyst in solvent-free conditions (Moosavi‐Zare et al., 2013).
Chemiluminescence Studies
Investigated for its role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, contributing to the study of base-induced chemiluminescence (Watanabe et al., 2010).
Solid-Phase Synthesis
Employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, demonstrating its potential in producing compounds with antibacterial activity (Holte et al., 1998).
Chlorosulfination Reactions
Involved in the chlorosulfination of aromatic methyl ethers, showcasing its reactivity in forming aromatic sulfinyl chlorides (Bell, 1985).
Polymer Synthesis
Used in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating its significance in advanced polymer chemistry (Liu et al., 2013).
Cycloaddition Reactions
Investigated in the chlorosulfonation of aldimine-isocyanate cycloadducts, contributing to the synthesis of various sulfonyl derivatives and sulfur–nitrogen heterocycles (Cremlyn et al., 2003).
Molecular Structure Studies
Utilized in the study of molecular structure and spectral properties of quaternary ammonium derivatives, aiding in understanding the behavior of such compounds (Kowalczyk, 2008).
Catalysis and Organic Synthesis
Demonstrated efficacy in the synthesis of β-acetamido ketones and xanthenes, underlining its role as an efficient catalyst in organic synthesis (Zare et al., 2012).
Fructose Dehydration Studies
Investigated for its dual catalytic function in the dehydration of fructose to 5-hydroxymethylfurfural, highlighting its multifaceted role in catalysis (Ryu et al., 2012).
Polyarylate Synthesis
Applied in the synthesis of polyarylates containing sulfone or ether and sulfone groups, crucial for developing high-performance materials (Hsiao & Chiou, 2001).
Polymer Degradation Studies
Contributed to the understanding of thermal degradation behavior of aromatic polyamide–hydrazides, essential for evaluating polymer stability (Al-mehbad & Mohamed, 2009).
Amino Acid Derivative Synthesis
Involved in creating new amino acid derivatives, advancing the field of organic chemistry and pharmaceuticals (Riabchenko et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-oxo-2-benzofuran-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c1-10(2)8-4-3-6(16(11,13)14)5-7(8)9(12)15-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZBOCRJFCJTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
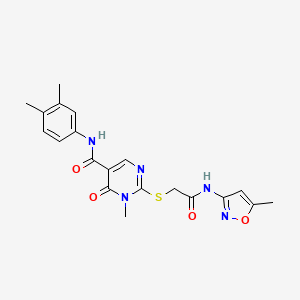

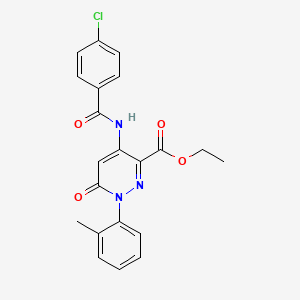
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
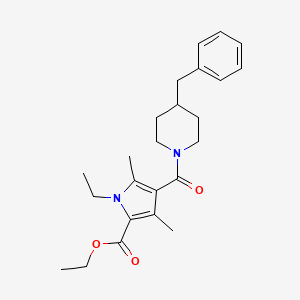
![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)

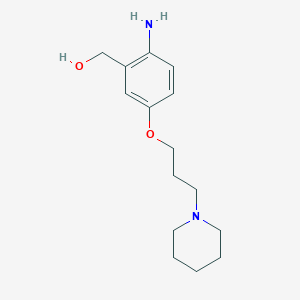
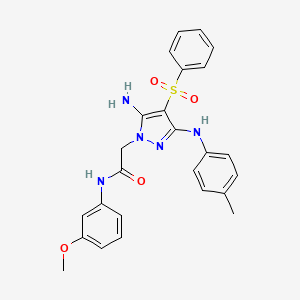


![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2807347.png)
